molecular formula C6H3IN2S B13663257 5-Iodothieno[2,3-d]pyrimidine

5-Iodothieno[2,3-d]pyrimidine

Katalognummer: B13663257
Molekulargewicht: 262.07 g/mol
InChI-Schlüssel: VXCMROHWJNFTPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Iodothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an iodine atom at the 5-position of the thienopyrimidine ring enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodothieno[2,3-d]pyrimidine typically involves the cyclization of suitable precursors. One common method includes the cyclization of 2-(1-(trimethylsilyl)ethylidene)malononitrile to 2-amino-4-(trimethylsilyl)thiophene-3-carbonitrile in the presence of elemental sulfur. This intermediate is then subjected to direct ipso-iododesilylation, leading to selective iodination at the 5-position of the sulfur atom .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.

    Oxidation and Reduction Reactions: The thienopyrimidine core can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidine derivatives, fused heterocyclic systems, and oxidized or reduced thienopyrimidine compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 5-Iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, leading to inhibition of their function . Additionally, it can interact with receptors and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the iodine atom at the 5-position in 5-Iodothieno[2,3-d]pyrimidine enhances its reactivity and potential for various chemical transformations. This unique feature distinguishes it from other similar compounds and makes it a valuable scaffold for designing novel bioactive molecules .

Eigenschaften

Molekularformel

C6H3IN2S

Molekulargewicht

262.07 g/mol

IUPAC-Name

5-iodothieno[2,3-d]pyrimidine

InChI

InChI=1S/C6H3IN2S/c7-5-2-10-6-4(5)1-8-3-9-6/h1-3H

InChI-Schlüssel

VXCMROHWJNFTPI-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CSC2=NC=N1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.